L-Leucine-d3-N-t-BOC H2O (methyl-d3)

Übersicht

Beschreibung

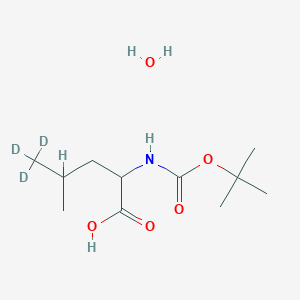

L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated derivative of L-leucine, an essential amino acid. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. This modification makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine-d3-N-t-BOC H2O (methyl-d3) typically involves the following steps:

Deuteration of L-Leucine: The initial step involves the deuteration of L-leucine to replace the hydrogen atoms in the methyl group with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a suitable catalyst.

Protection of the Amino Group: The amino group of the deuterated L-leucine is then protected using tert-butyloxycarbonyl (BOC) to form N-t-BOC-L-Leucine-d3.

Hydration: The final step involves the addition of water (H2O) to obtain the hydrated form of the compound.

Industrial Production Methods

Industrial production of L-Leucine-d3-N-t-BOC H2O (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities that adhere to strict regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine-d3-N-t-BOC H2O (methyl-d3) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur, especially involving the carbonyl group.

Substitution: The compound can participate in substitution reactions, where the BOC group can be replaced by other protecting groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

Oxidation: Oxidized derivatives of L-Leucine-d3-N-t-BOC H2O (methyl-d3).

Reduction: Reduced forms of the compound, often with altered functional groups.

Substitution: Compounds with different protecting groups replacing the BOC group.

Wissenschaftliche Forschungsanwendungen

L-Leucine-d3-N-t-BOC H2O (methyl-d3) has a wide range of scientific research applications:

Chemistry: Used in isotopic labeling studies to trace chemical pathways and reaction mechanisms.

Biology: Employed in metabolic studies to understand the role of leucine in various biological processes.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Wirkmechanismus

The mechanism of action of L-Leucine-d3-N-t-BOC H2O (methyl-d3) involves its incorporation into biological systems where it can replace the non-deuterated form of leucine. The presence of deuterium atoms affects the compound’s physical and chemical properties, leading to differences in reaction rates and pathways. The compound targets various molecular pathways, including protein synthesis and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

L-Leucine-d3-N-t-BOC H2O (methyl-d3) can be compared with other deuterated amino acids, such as:

- L-Valine-d3-N-t-BOC H2O (methyl-d3)

- L-Isoleucine-d3-N-t-BOC H2O (methyl-d3)

- L-Phenylalanine-d3-N-t-BOC H2O (methyl-d3)

Uniqueness

The uniqueness of L-Leucine-d3-N-t-BOC H2O (methyl-d3) lies in its specific isotopic labeling, which makes it particularly useful for studies involving leucine metabolism and protein synthesis. Its deuterated form provides distinct advantages in NMR spectroscopy and mass spectrometry, allowing for more precise and accurate measurements.

Biologische Aktivität

L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a deuterated form of the essential amino acid L-leucine, which plays a crucial role in protein synthesis, metabolic regulation, and cellular signaling. This article explores its biological activity, particularly in relation to amino acid transport mechanisms, metabolic pathways, and potential therapeutic applications.

1. Overview of L-Leucine and Its Importance

L-Leucine is one of the branched-chain amino acids (BCAAs) essential for human health. It is vital for:

- Protein Synthesis : Stimulates muscle protein synthesis through the mTOR pathway.

- Energy Production : Serves as an energy source during prolonged exercise.

- Regulation of Blood Sugar Levels : Influences insulin secretion and glucose metabolism.

2.1 Transport Mechanisms

Recent studies have highlighted the role of specific amino acid transporters in the uptake of L-leucine across cellular membranes. The transport is mediated by various systems:

- LAT1 (SLC7A5) : A major transporter for large neutral amino acids including L-leucine, facilitating its transport across the blood-brain barrier (BBB) .

- Sodium-dependent Transporters : Such as B0AT2 and y+LAT1, which also contribute to L-leucine uptake under specific physiological conditions .

Table 1: Amino Acid Transporters Involved in L-Leucine Uptake

| Transporter | Type | Function |

|---|---|---|

| LAT1 | Na+-independent | Transports large neutral amino acids |

| LAT4 | Na+-independent | Facilitates Leu uptake |

| B0AT2 | Na+-dependent | Contributes to L-leucine transport |

| y+LAT1 | Na+-dependent | Mediates sodium-dependent transport |

2.2 Metabolic Pathways

L-Leucine influences several metabolic pathways:

- mTOR Pathway Activation : It activates the mTOR pathway, which is crucial for cell growth and proliferation.

- Protein Synthesis Regulation : Enhances the synthesis of muscle proteins and promotes recovery post-exercise.

- Neurotransmitter Synthesis : Serves as a precursor for neurotransmitter synthesis, affecting brain function .

3.1 Effects on Muscle Recovery

A study demonstrated that supplementation with L-leucine significantly improved muscle recovery in athletes post-exercise by enhancing protein synthesis rates .

3.2 Role in Neuroprotection

Research indicates that L-leucine may have neuroprotective effects due to its ability to cross the BBB via LAT1 transporter. This property suggests potential applications in neurodegenerative diseases .

4. Therapeutic Applications

The biological activity of L-Leucine-d3-N-t-BOC H2O (methyl-d3) opens avenues for therapeutic applications:

- Muscle Wasting Disorders : Its role in protein synthesis makes it a candidate for treating conditions like sarcopenia.

- Metabolic Disorders : Potential use in managing diabetes through its influence on insulin secretion and glucose metabolism.

5. Conclusion

L-Leucine-d3-N-t-BOC H2O (methyl-d3) exhibits significant biological activity through its transport mechanisms and metabolic effects. Its implications for muscle recovery, neuroprotection, and potential therapeutic uses underscore its importance in both health and disease management.

Eigenschaften

IUPAC Name |

5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.